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Abstract
Drofenine hydrochloride, a synthetic antispasmodic agent, has long been utilized for its

smooth muscle relaxant properties. Chemically identified as 2-(diethylamino)ethyl 2-cyclohexyl-

2-phenylacetate, its therapeutic effects are attributed to a complex pharmacology that extends

beyond its classical anticholinergic activity. This technical guide provides a comprehensive

overview of the structure-activity relationship (SAR) of Drofenine, delving into its interactions

with multiple biological targets, including muscarinic receptors, butyrylcholinesterase (BChE),

Transient Receptor Potential Vanilloid 3 (TRPV3) channels, and voltage-gated potassium (Kv)

channels. While systematic SAR studies on a series of Drofenine analogs are not extensively

available in the public domain, this paper synthesizes the existing data on the parent

compound and provides an inferred SAR analysis based on established medicinal chemistry

principles. Detailed experimental protocols for assessing its key biological activities are also

presented, alongside visualizations of the associated signaling pathways, to facilitate further

research and drug development endeavors in this area.

Introduction
Drofenine is a well-established therapeutic agent for the treatment of smooth muscle spasms,

particularly in the gastrointestinal and urogenital tracts.[1] Its clinical efficacy is rooted in a
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multifaceted mechanism of action that involves several distinct molecular targets. Initially

characterized as an antimuscarinic agent, subsequent research has revealed its potent

inhibitory effects on butyrylcholinesterase, as well as its modulatory activity on ion channels,

specifically as a TRPV3 agonist and a Kv2.1 channel blocker.[1][2][3] This polypharmacology

makes Drofenine an intriguing subject for medicinal chemists and pharmacologists, offering

multiple avenues for the development of novel therapeutic agents with improved selectivity and

potency.

This guide aims to provide a detailed examination of the structure-activity relationships of

Drofenine hydrochloride, focusing on the key structural motifs that govern its interaction with

its various biological targets.

Chemical Structure and Physicochemical Properties
Drofenine is an ester of cyclohexylphenylacetic acid and 2-(diethylamino)ethanol. The core

structure features a bulky, lipophilic acid moiety containing both a cyclohexyl and a phenyl

group attached to a chiral center, and a basic diethylaminoethyl group in the ester portion.

Property Value Reference

IUPAC Name
2-(diethylamino)ethyl 2-

cyclohexyl-2-phenylacetate
[4]

Molecular Formula C20H31NO2 [4]

Molar Mass 317.47 g/mol [4]

PubChem CID 3166 [4]

Pharmacological Activities and Structure-Activity
Relationships
Drofenine's diverse pharmacological profile stems from its ability to interact with multiple,

distinct biological targets. The following sections explore the SAR for each of these activities.

Anticholinergic (Antimuscarinic) Activity
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Drofenine's antispasmodic effects are, in part, attributed to its antagonism of muscarinic

acetylcholine receptors, which mediate smooth muscle contraction.

Inferred Structure-Activity Relationship:

While direct comparative studies of Drofenine analogs are scarce, general SAR principles for

antimuscarinic agents of the amino alcohol ester class suggest the following:

The Ester Moiety: The ester group is a critical pharmacophoric feature, likely involved in

hydrogen bonding with the receptor.

The Amino Group: The tertiary amine (diethylamino group) is protonated at physiological pH,

and the resulting cationic head is crucial for binding to the anionic site of the muscarinic

receptor. The nature and size of the alkyl substituents on the nitrogen can influence

selectivity for muscarinic receptor subtypes.

The Cyclohexyl and Phenyl Rings: These bulky, lipophilic groups contribute to the overall

affinity of the molecule for the receptor, likely through hydrophobic interactions. The

presence of both a carbocyclic and an aromatic ring on the same carbon atom is a common

feature in many potent anticholinergic drugs.[5]

The Spacer: The ethylene spacer between the ester and the amino group is important for

maintaining the optimal distance between the key binding moieties.

Butyrylcholinesterase (BChE) Inhibition
Drofenine is a potent, competitive inhibitor of BChE, an enzyme that hydrolyzes acetylcholine

and other choline esters.[2]

Quantitative Data:

Compound Target Assay K_i_ Reference

Drofenine
Human Serum

BChE

Kinetic analysis

with

butyrylthiocholine

3 µM [2][6]
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Inferred Structure-Activity Relationship:

For cholinesterase inhibitors, the following structural features of Drofenine are likely important:

The Cationic Head: The protonated diethylamino group can interact with the peripheral

anionic site (PAS) of BChE.

The Ester Linkage: The ester group can be recognized by the catalytic site of the enzyme.

The Lipophilic Moieties: The cyclohexyl and phenyl groups can engage in hydrophobic

interactions within the active site gorge of BChE. The size and shape of these groups are

critical for achieving high affinity and selectivity.

Transient Receptor Potential Vanilloid 3 (TRPV3)
Agonism
Recent studies have identified Drofenine as a selective agonist of the TRPV3 ion channel, a

non-selective cation channel involved in thermosensation and skin physiology.[1] Drofenine is a

structural analog of 2-aminoethoxydiphenyl borate (2-APB), a known TRPV3 modulator.[1]

Quantitative Data:

Compound Cell Line Assay EC_50_ Reference

Drofenine

HEK-293

(overexpressing

hTRPV3)

Calcium Flux 207 µM

2-APB

HEK-293

(overexpressing

hTRPV3)

Calcium Flux 78 µM

Carvacrol

HEK-293

(overexpressing

hTRPV3)

Calcium Flux 438 µM

Drofenine
HaCaT (human

keratinocytes)
Calcium Flux 605 µM
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Structure-Activity Relationship Insights:

Drofenine demonstrates greater selectivity for TRPV3 over other TRP channels (TRPA1, V1,

V2, V4, or M8) compared to 2-APB and carvacrol.[1]

The activation of TRPV3 by Drofenine involves interaction with the histidine residue at

position 426 (H426), a residue also required for activation by 2-APB.[1] This suggests that

the part of the Drofenine molecule that mimics the diphenyl borate moiety of 2-APB is crucial

for its agonist activity. The cyclohexylphenylacetic acid portion of Drofenine likely occupies a

similar binding pocket.

Kv2.1 Channel Inhibition
Drofenine has been shown to be an inhibitor of the voltage-gated potassium channel Kv2.1,

which plays a role in neuronal excitability.[3] This activity may contribute to its therapeutic

effects in conditions such as diabetic peripheral neuropathy.[3]

Inferred Structure-Activity Relationship:

The SAR for Kv2.1 channel blockers is diverse. For Drofenine, the following could be

hypothesized:

Lipophilicity: The bulky and lipophilic cyclohexyl and phenyl groups likely facilitate the

partitioning of the molecule into the cell membrane, allowing it to access the channel pore.

The Cationic Amino Group: The positively charged diethylamino group may interact with the

channel pore, leading to a physical blockade of ion conduction.

Signaling Pathways
The diverse pharmacological activities of Drofenine are associated with distinct signaling

pathways.
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TRPV3 Activation Pathway
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Caption: Signaling pathway of Drofenine-mediated TRPV3 channel activation.
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Kv2.1 Inhibition and Downstream Effects
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Caption: Downstream signaling pathways affected by Drofenine-mediated Kv2.1 channel

inhibition.

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological

properties of Drofenine and its potential analogs.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's
Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.

Principle: BChE hydrolyzes the substrate butyrylthiocholine to thiocholine and butyrate.

Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-

nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at

412 nm. The rate of TNB formation is proportional to the BChE activity.
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Materials:

Human serum (as a source of BChE)

Butyrylthiocholine iodide (substrate)

DTNB

Phosphate buffer (pH 7.4)

96-well microplate

Microplate reader

Procedure:

Prepare solutions of Drofenine hydrochloride at various concentrations.

In a 96-well plate, add phosphate buffer, DTNB solution, and the Drofenine solution (or

vehicle control).

Add diluted human serum to each well and incubate for a defined period (e.g., 10 minutes) at

a controlled temperature (e.g., 25°C).

Initiate the reaction by adding the butyrylthiocholine substrate.

Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 20

minutes).

Calculate the rate of reaction (change in absorbance per minute).

Determine the percent inhibition for each concentration of Drofenine.

Calculate the IC50 value and, through kinetic analysis (e.g., Lineweaver-Burk plots), the

inhibition constant (K_i_) and the mechanism of inhibition (competitive, non-competitive,

etc.).[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b7790551?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4596826/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7790551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BChE Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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